molecular formula C18H24N2O7S2 B2796116 Ethyl 1-((5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylphenyl)sulfonyl)piperidine-3-carboxylate CAS No. 1007634-31-2

Ethyl 1-((5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylphenyl)sulfonyl)piperidine-3-carboxylate

Cat. No.: B2796116
CAS No.: 1007634-31-2
M. Wt: 444.52
InChI Key: MYUUTELWWMNNNC-UHFFFAOYSA-N
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Description

This compound features a piperidine-3-carboxylate core substituted with a sulfonyl group linked to a 2-methylphenyl ring, which is further modified by a 1,1-dioxido-3-oxoisothiazolidin-2-yl moiety. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring sulfonamide or heterocyclic recognition motifs.

Properties

IUPAC Name

ethyl 1-[2-methyl-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)phenyl]sulfonylpiperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O7S2/c1-3-27-18(22)14-5-4-9-19(12-14)29(25,26)16-11-15(7-6-13(16)2)20-17(21)8-10-28(20,23)24/h6-7,11,14H,3-5,8-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUUTELWWMNNNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-((5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylphenyl)sulfonyl)piperidine-3-carboxylate is a complex organic compound with potential biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Profile

  • Chemical Name : this compound
  • Molecular Formula : C₁₈H₁₈N₂O₅S
  • Molecular Weight : 378.47 g/mol
  • CAS Number : Not specifically listed; related compounds include those with similar structures.

The compound's biological activity is primarily attributed to its structural components which include:

  • Piperidine Ring : Known for its role in various pharmacological activities, including analgesic and anti-inflammatory effects.
  • Sulfonamide Group : Often associated with antibacterial properties.
  • Isothiazolidinone Moiety : Contributes to the compound's potential in modulating biological pathways.

Antitumor Activity

Recent studies have indicated that compounds similar in structure to this compound exhibit significant antitumor activity. For example:

  • Case Study : A related sulfonamide compound demonstrated robust antitumor effects in KARPAS-422 cell lines, indicating a potential mechanism involving inhibition of EZH2, a known target in cancer therapy .

Antimicrobial Properties

The sulfonamide component suggests potential antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacterial strains:

  • Mechanism : The inhibition of folic acid synthesis is a well-known action of sulfonamides which could be relevant for this compound.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Structural FeatureEffect on Activity
Piperidine SubstituentsAltered potency and selectivity in cellular assays
Dioxido-IsothiazolidinoneEnhanced interaction with biological targets

Pharmacokinetics and Toxicology

Research indicates that modifications to the piperidine ring can significantly affect pharmacokinetic properties such as bioavailability and clearance rates. For instance:

  • Study Findings : Altering substituents on the piperidine ring improved metabolic stability and reduced clearance rates in animal models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 1-(4-Chlorophenylsulfonyl)piperidin-3-carboxylate (Compound 1 in )

  • Core Structure : Piperidine-3-carboxylate with a 4-chlorophenylsulfonyl substituent.
  • Key Differences :
    • Lacks the isothiazolidin dioxide group.
    • The phenyl ring is substituted with a chlorine atom instead of a methyl group and heterocycle.
  • Synthesis : Synthesized via reaction of ethyl nipecotate with 4-chlorobenzenesulfonyl chloride in basic aqueous medium .

Ethyl 2-Sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate ()

  • Core Structure : Bicyclic decahydro-1,6-naphthyridine with a sulfanylidene group.
  • Key Differences :
    • Replaces the piperidine ring with a fused bicyclic system.
    • Contains a sulfanylidene (C=S) group instead of a sulfonyl (SO₂) group.
  • Synthesis : Derived from reductive amination of a ketone intermediate with Raney nickel under hydrogen .
  • Implications : The bicyclic structure may enhance conformational rigidity, affecting binding selectivity.

Ethyl 1-[3-[(Z)-(3-Methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate ()

  • Core Structure: Piperidine-4-carboxylate with a pyrido[1,2-a]pyrimidinone-thiazolidinone hybrid substituent.
  • Key Differences: Positional isomerism (piperidine-4-carboxylate vs. piperidine-3-carboxylate). Features a thiazolidinone-sulfanylidene group instead of isothiazolidin dioxide.
  • Molecular Weight : 458.6 g/mol .
  • Implications : The extended conjugated system may improve UV absorption properties for analytical detection.

Ethyl 1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylate ()

  • Core Structure: Piperidine-3-carboxylate with a 5-amino-1,3,4-thiadiazole substituent.
  • Key Differences: Replaces the sulfonyl-phenyl-isothiazolidin group with a thiadiazole ring. The amino group introduces basicity, altering solubility in polar solvents.

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Method
Ethyl 1-((5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylphenyl)sulfonyl)piperidine-3-carboxylate Piperidine-3-carboxylate 2-Methylphenylsulfonyl + isothiazolidin dioxide ~450 (estimated) Likely sulfonylation of ethyl nipecotate
Ethyl 1-(4-chlorophenylsulfonyl)piperidin-3-carboxylate Piperidine-3-carboxylate 4-Chlorophenylsulfonyl ~344 (estimated) Aqueous sulfonylation
Ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate Decahydro-1,6-naphthyridine Sulfanylidene (C=S) 227.14 Reductive amination
Ethyl 1-(thiazolidinone-pyrido[1,2-a]pyrimidinyl)piperidine-4-carboxylate Piperidine-4-carboxylate Thiazolidinone-sulfanylidene + pyrido[1,2-a]pyrimidinone 458.6 Not specified
Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylate Piperidine-3-carboxylate 5-Amino-1,3,4-thiadiazole ~270 (estimated) Reductive amination or nucleophilic substitution

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